molecular formula C17H9F4NO2 B5119756 2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one

2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No. B5119756
M. Wt: 335.25 g/mol
InChI Key: AKDMFINXRRSJKQ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs targeting a variety of diseases, including cancer and neurological disorders. In biochemistry, this compound has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and neurotransmitter receptors.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. This compound has been shown to interact with a variety of targets in the central nervous system, including GABA-A receptors, NMDA receptors, and voltage-gated calcium channels. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in a variety of cancer cell lines. In addition, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one in lab experiments is its unique structure, which allows for the modulation of a variety of targets in the central nervous system. In addition, this compound has been shown to have potent activity in vitro, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for research related to 2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more potent and selective compounds for use in a variety of scientific fields. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs targeting a variety of diseases, including cancer and neurological disorders. Finally, future research could focus on the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production for use in scientific research.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one involves the reaction of 3-fluorobenzaldehyde with 2-(trifluoromethyl)benzylamine in the presence of acetic acid and sodium acetate. The resulting Schiff base is then cyclized with ethyl chloroformate and triethylamine to form the desired oxazolone product. This synthesis method has been optimized for high yield and purity, and has been widely used in the production of this compound for scientific research.

properties

IUPAC Name

(4Z)-2-(3-fluorophenyl)-4-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4NO2/c18-12-6-3-5-11(8-12)15-22-14(16(23)24-15)9-10-4-1-2-7-13(10)17(19,20)21/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDMFINXRRSJKQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one

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